
1,3-Dimethylcyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethylcyclohexan-1-amine is an organic compound with the molecular formula C8H17N It is a cyclohexane derivative where two methyl groups are attached to the first and third carbon atoms of the cyclohexane ring, and an amine group is attached to the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethylcyclohexan-1-amine can be synthesized through several methods. One common method involves the reductive amination of 1,3-dimethylcyclohexanone using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . Another method involves the Leuckart reaction, where 1,3-dimethylcyclohexanone is reacted with formamide and formic acid under heating conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and efficiency. Catalytic hydrogenation of 1,3-dimethylcyclohexanone in the presence of ammonia or primary amines is a common approach. The use of high-pressure reactors and advanced catalysts can enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Substitution: Reagents like acyl chlorides, aldehydes, or ketones in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides, imines, or other substituted derivatives.
Applications De Recherche Scientifique
1,3-Dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and polymers.
Mécanisme D'action
The mechanism of action of 1,3-dimethylcyclohexan-1-amine depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
1,3-Dimethylcyclohexan-1-amine can be compared with other similar compounds such as:
1,2-Dimethylcyclohexan-1-amine: Differing in the position of the methyl groups, which can affect its chemical reactivity and physical properties.
1,4-Dimethylcyclohexan-1-amine: Another positional isomer with distinct properties and reactivity.
Cyclohexylamine: Lacks the methyl groups, leading to different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which influences its conformational stability and reactivity compared to other isomers .
Propriétés
Formule moléculaire |
C8H17N |
|---|---|
Poids moléculaire |
127.23 g/mol |
Nom IUPAC |
1,3-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C8H17N/c1-7-4-3-5-8(2,9)6-7/h7H,3-6,9H2,1-2H3 |
Clé InChI |
YDCFHXBMJXTPLV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13236104.png)
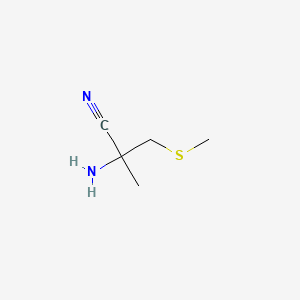
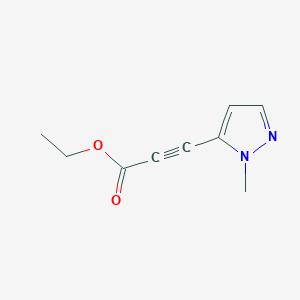
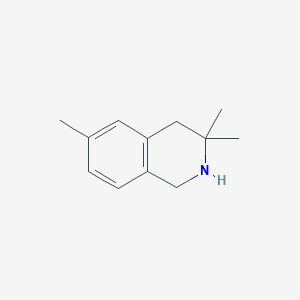

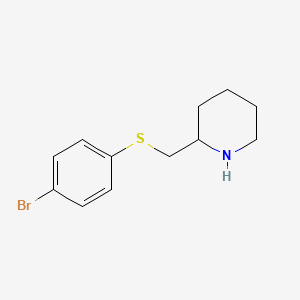
![(2S)-3-[Methyl(prop-2-en-1-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13236138.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13236145.png)
![tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride](/img/structure/B13236150.png)
![1-(3-Fluorophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13236167.png)
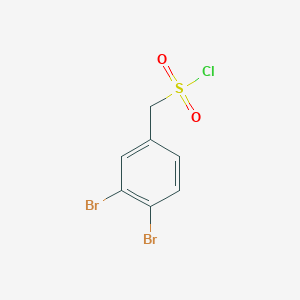
![2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide](/img/structure/B13236174.png)
![1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine](/img/structure/B13236185.png)
![2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide](/img/structure/B13236186.png)
